
ent-Thiamphenicol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Thiamphenicol-d3: is a deuterated compound of ent-Thiamphenicol, which is an enantiomeric analog of the antimicrobial agent Thiamphenicol . This compound is primarily used in scientific research and is not intended for human consumption . The molecular formula of this compound is C12H12D3Cl2NO5S, and it has a molecular weight of 359.24 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled compounds like ent-Thiamphenicol-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One reported method involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6, employing microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure of ent-Thiamphenicol .
Chemical Reactions Analysis
Types of Reactions: ent-Thiamphenicol-d3 can undergo various chemical reactions, including:
Condensation Reactions: These reactions involve the combination of two molecules to form a larger molecule with the loss of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation and Reduction Reagents: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reagents: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
ent-Thiamphenicol-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ent-Thiamphenicol-d3 is similar to that of Thiamphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds during translation . This action effectively halts bacterial growth and replication. The molecular targets include the bacterial ribosome and associated protein synthesis machinery .
Comparison with Similar Compounds
Thiamphenicol: The parent compound of ent-Thiamphenicol-d3, known for its broad-spectrum antibacterial activity.
Chloramphenicol: A structurally related antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Florfenicol: A fluorinated derivative of Thiamphenicol with enhanced antibacterial activity and stability.
Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action of Thiamphenicol analogs. The deuterium labeling also allows for more precise analytical measurements in pharmacokinetic and metabolic studies .
Properties
CAS No. |
1217723-41-5 |
|---|---|
Molecular Formula |
C12H15Cl2NO5S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D |
InChI Key |
OTVAEFIXJLOWRX-SFUNZEOWSA-N |
Isomeric SMILES |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])O)NC(=O)C(Cl)Cl |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Synonyms |
2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3; Thiamphenicol Epimer-d3; Win 5063-3-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


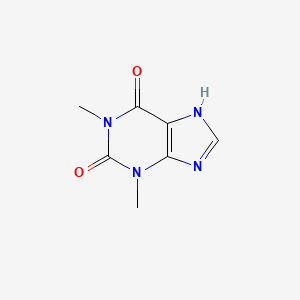
![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
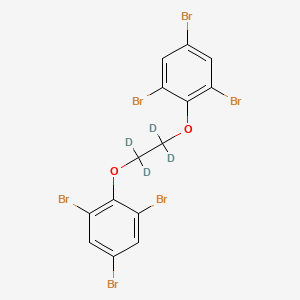
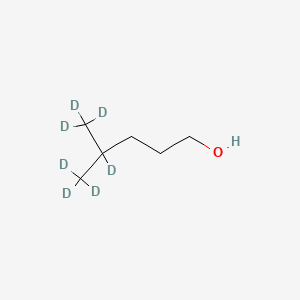
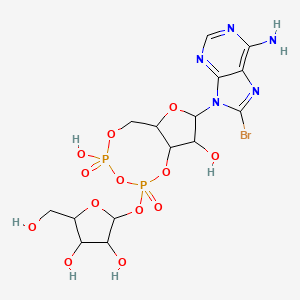
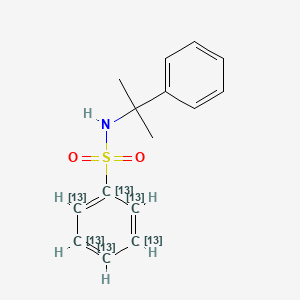
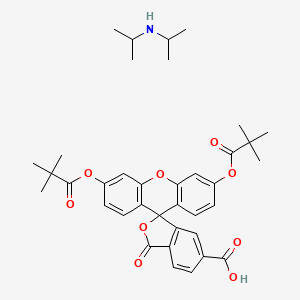
![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)


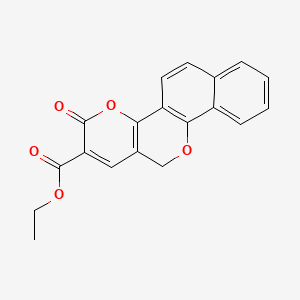
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)
